2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
Overview
Description
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide, is a derivative of 1,3,4-oxadiazole . Oxadiazoles have been recognized for their high therapeutic values and are known to exhibit a wide range of biological activities . They have been identified as promising scaffolds in medicinal chemistry, particularly as anticancer agents and acetylcholinesterase inhibitors .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. For instance, 1,3,4-oxadiazole derivatives have been found to show significant acetylcholinesterase inhibitory activity . A molecular docking study indicated that the most active compound interacted with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. In the case of acetylcholinesterase inhibition, the compound could potentially affect cholinergic neurotransmission, which is crucial for memory and cognition . If the compound acts as an anticancer agent, it might influence pathways related to cell proliferation, apoptosis, or other cancer-related processes .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if the compound acts as an acetylcholinesterase inhibitor, it could potentially alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function . If it acts as an anticancer agent, it might inhibit the growth of cancer cells or induce their apoptosis .
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole ring in 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It has been recognized as a selective inhibitor of human carbonic anhydrase isoforms related to cancer therapy . The compound’s interactions with these enzymes and proteins can significantly influence biochemical reactions.
Cellular Effects
For instance, some 1,2,4-oxadiazole derivatives have demonstrated inhibitory effects against major SARS-CoV-2 enzymes, influencing cell signaling pathways and gene expression .
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-20-23-24-21(28-20)18-12-14-6-4-5-7-17(14)25(18)13-19(26)22-15-8-10-16(27-2)11-9-15/h4-12H,3,13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVOWUTXLMXFKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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